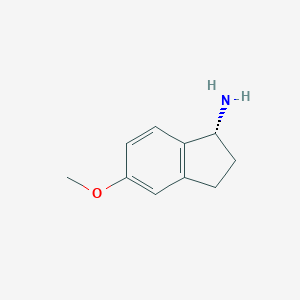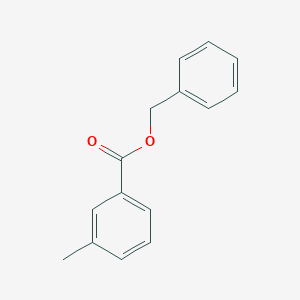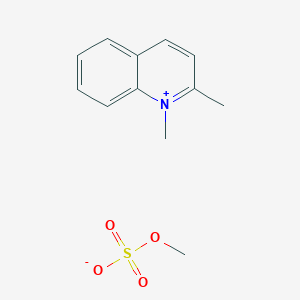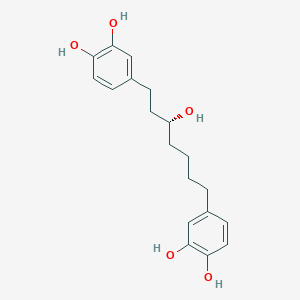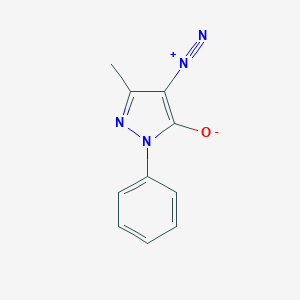
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a positively charged pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate varies depending on its application. In antimicrobial and herbicidal applications, it is believed to disrupt the cell membrane and inhibit cell growth. In anticancer applications, it is believed to induce apoptosis and inhibit cell proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate also vary depending on its application. In antimicrobial and herbicidal applications, it has been shown to have low toxicity to mammals and other non-target organisms. In anticancer applications, it has been shown to have cytotoxic effects on cancer cells, with low toxicity to normal cells.
実験室実験の利点と制限
One of the advantages of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is its versatility in various applications. It is also relatively easy to synthesize and has low toxicity to non-target organisms. However, its stability and solubility can be a limitation in certain applications, and further research is needed to optimize its properties for specific applications.
将来の方向性
There are numerous future directions for research on 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate. In medicine, further studies are needed to investigate its potential as an antimicrobial and anticancer agent, including in vivo studies. In agriculture, further studies are needed to optimize its herbicidal properties and investigate its potential as a fungicide. In materials science, further studies are needed to investigate its potential as a reducing agent in the synthesis of metal nanoparticles. Additionally, further research is needed to optimize its properties for specific applications and investigate its potential as a drug delivery system.
合成法
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is synthesized using various methods, including the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by quaternization with methyl iodide and phenyldiazonium chloride. Another method involves the reaction of 4-phenyl-3-buten-2-one with phenylhydrazine, followed by quaternization with methyl iodide and diazotization with sodium nitrite. The synthesis method used depends on the desired properties and applications of the compound.
科学的研究の応用
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential antimicrobial agent, with studies showing its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied as a potential anticancer agent, with promising results in vitro. In agriculture, it has been investigated as a potential herbicide, with studies showing its effectiveness against various weeds. In materials science, it has been studied for its potential applications in the synthesis of metal nanoparticles.
特性
CAS番号 |
1781-33-5 |
|---|---|
製品名 |
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate |
分子式 |
C10H8N4O |
分子量 |
200.2 g/mol |
IUPAC名 |
4-diazonio-5-methyl-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C10H8N4O/c1-7-9(12-11)10(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChIキー |
HCNUVPLRPLRUAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
その他のCAS番号 |
1781-33-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





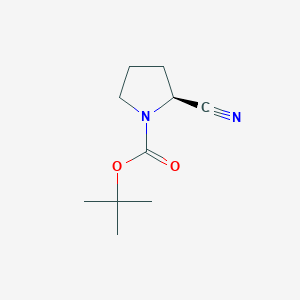
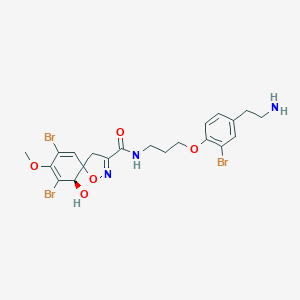

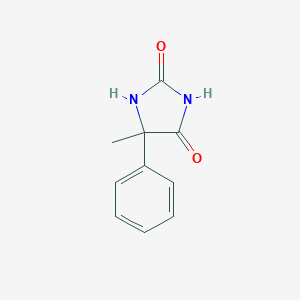

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

